molecular formula C15H9Cl2N3S2 B2687792 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-27-1

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B2687792
CAS No.: 328022-27-1
M. Wt: 366.28
InChI Key: WPKDDDRDMTXFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C15H9Cl2N3S2 and its molecular weight is 366.28. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

A study by Kukreja, Sidhu, and Sharma (2016) synthesized a series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles, demonstrating potent antifungal properties against various phytopathogenic fungi. This suggests potential applications of 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole in fungicidal formulations (Kukreja, Sidhu, & Sharma, 2016).

Anti-Tubercular Activity

Paranjape, Bobade, and Khadse (2001) synthesized triazolobenzothiazole derivatives and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. The study found several compounds with promising anti-tubercular potential, suggesting the relevance of this compound in tuberculosis treatment research (Paranjape, Bobade, & Khadse, 2001).

Anticancer Properties

Kamal et al. (2007) synthesized derivatives of triazolo[1,5-b][1,2,4]benzothiadiazine and evaluated their cytotoxicity against human tumor cell lines. One compound in particular showed significant inhibitory activity, indicating the potential of this compound in cancer research (Kamal et al., 2007).

Antimicrobial Activity

Gilani et al. (2011) synthesized novel benzothiazole derivatives and assessed their antimicrobial properties. They demonstrated moderate to good inhibition against various bacterial and fungal strains, suggesting the compound's potential in antimicrobial therapy (Gilani et al., 2011).

Synthesis and Reaction Properties

Studies by Kapratwar, Baheti, and Kuberkar (2005) explored the synthesis and ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, showcasing the chemical properties and potential applications of the compound in various synthetic processes (Kapratwar, Baheti, & Kuberkar, 2005).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(11(17)7-10)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKDDDRDMTXFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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